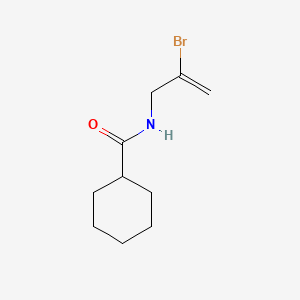
Cyclohexanecarboxamide, N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-(2-bromoallyl)- is a chemical compound with the molecular formula C10H16BrNO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 2-bromoallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)- typically involves the reaction of cyclohexanecarboxamide with 2-bromoallyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxamide and 2-bromoallyl bromide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Procedure: The cyclohexanecarboxamide is dissolved in the solvent, and the base is added. The 2-bromoallyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration, washed, and purified using column chromatography.
Industrial Production Methods
Industrial production of Cyclohexanecarboxamide, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The product is typically purified using large-scale chromatography or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-allyl derivatives, while oxidation reactions can produce corresponding oxides or ketones.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, N-(2-bromoallyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. The 2-bromoallyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activities. The compound may also interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)cyclohexanecarboxamide: A similar compound with a chlorine atom instead of bromine.
N-(2-Iodoallyl)cyclohexanecarboxamide: A similar compound with an iodine atom instead of bromine.
Uniqueness
Cyclohexanecarboxamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing new compounds.
Eigenschaften
CAS-Nummer |
101564-20-9 |
|---|---|
Molekularformel |
C10H16BrNO |
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
N-(2-bromoprop-2-enyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H16BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h9H,1-7H2,(H,12,13) |
InChI-Schlüssel |
SLUYDJPXDLADFL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNC(=O)C1CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


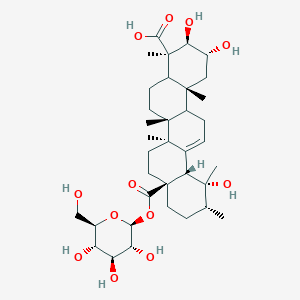
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
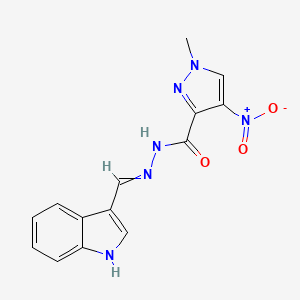
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)

![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
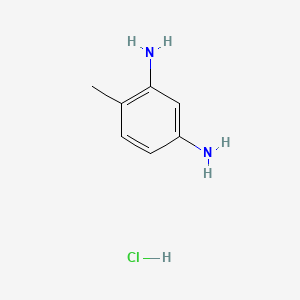

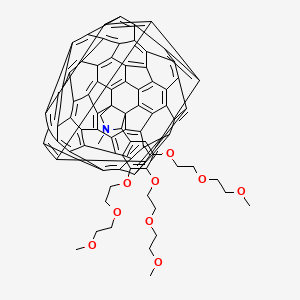
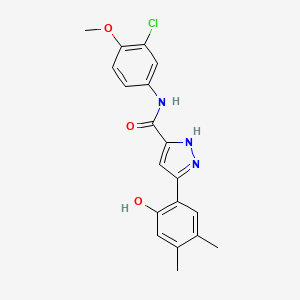
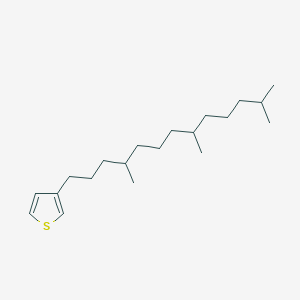
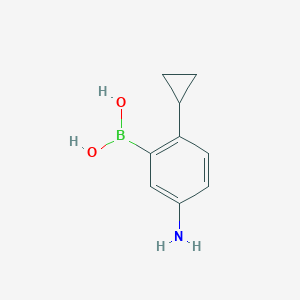
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
